molecular formula C19H14O4 B12568887 3-[3-(3-Methoxyphenyl)acryloyl]-2H-1-benzopyran-2-one CAS No. 193619-93-1

3-[3-(3-Methoxyphenyl)acryloyl]-2H-1-benzopyran-2-one

Cat. No.: B12568887
CAS No.: 193619-93-1
M. Wt: 306.3 g/mol
InChI Key: ORMOJKBEOIPSTM-UHFFFAOYSA-N
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Description

3-[3-(3-METHOXYPHENYL)PROP-2-ENOYL]CHROMEN-2-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chromen-2-one core linked to a 3-methoxyphenylprop-2-enoyl group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-METHOXYPHENYL)PROP-2-ENOYL]CHROMEN-2-ONE typically involves the condensation of 3-methoxyphenylprop-2-enoyl chloride with chromen-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-METHOXYPHENYL)PROP-2-ENOYL]CHROMEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-(3-METHOXYPHENYL)PROP-2-ENOYL]CHROMEN-2-ONE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[3-(3-METHOXYPHENYL)PROP-2-ENOYL]CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound’s antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)prop-2-enoyl chloride: A precursor in the synthesis of 3-[3-(3-METHOXYPHENYL)PROP-2-ENOYL]CHROMEN-2-ONE.

    3-(3,4-Dihydroxy-5-methoxyphenyl)prop-2-enal: A structurally related compound with similar chemical properties.

    8-Methoxy-3-[(2E)-3-(4-methoxyphenyl)-2-propenoyl]-2H-chromen-2-one: Another chromen-2-one derivative with comparable biological activities.

Uniqueness

3-[3-(3-METHOXYPHENYL)PROP-2-ENOYL]CHROMEN-2-ONE is unique due to its specific combination of a chromen-2-one core and a 3-methoxyphenylprop-2-enoyl group. This unique structure imparts distinct chemical reactivity and biological activities, making it a valuable compound for various scientific applications .

Properties

CAS No.

193619-93-1

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

IUPAC Name

3-[3-(3-methoxyphenyl)prop-2-enoyl]chromen-2-one

InChI

InChI=1S/C19H14O4/c1-22-15-7-4-5-13(11-15)9-10-17(20)16-12-14-6-2-3-8-18(14)23-19(16)21/h2-12H,1H3

InChI Key

ORMOJKBEOIPSTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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